3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a cyanohydrin intermediate, which is formed by the reaction of 2,3-difluorobenzaldehyde with hydrogen cyanide in the presence of a base. The resulting cyanohydrin is then subjected to hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(2,3-difluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(2,3-difluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Difluorophenyl)-3-methoxypyrrolidine: Another compound with a difluorophenyl group, known for its pharmacological properties.
2,3-Difluorophenylacetic acid: A related compound used in organic synthesis.
Uniqueness
The presence of both hydroxy and nitrile groups allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry .
Biological Activity
3-(2,3-Difluorophenyl)-3-hydroxypropanenitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of difluorobenzaldehyde with appropriate nitriles and hydroxyl compounds under controlled conditions. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H8F2N2O |
Molecular Weight | 214.18 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C(C(C#N)O)(C1=C(C(=C(C=C1)F)F)C)C |
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral, anticancer, and anti-inflammatory agent.
Antiviral Activity
Research has shown that the compound exhibits significant antiviral properties. For instance, it has been tested against hepatitis C virus (HCV), demonstrating a dose-dependent inhibition of viral RNA replication. The selectivity index (SI) indicates that it is less cytotoxic compared to standard antiviral drugs like ribavirin .
Anticancer Properties
In vitro studies have revealed that this compound can inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests a mechanism where the compound promotes programmed cell death in malignant cells .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in viral replication and cancer cell survival.
- Receptor Modulation: It can modulate receptor activity associated with inflammation and immune responses.
- Gene Expression Regulation: The compound influences gene expression linked to apoptosis and inflammation.
Case Studies
- HCV Inhibition Study : A recent study demonstrated that this compound inhibited HCV replication in vitro with an effective concentration (EC50) significantly lower than that of ribavirin, indicating its potential as a lead compound for developing new antiviral therapies .
- Cancer Cell Line Study : In experiments with human colorectal adenocarcinoma cells, the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Properties
Molecular Formula |
C9H7F2NO |
---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4H2 |
InChI Key |
VGHDXWXJELOKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC#N)O |
Origin of Product |
United States |
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